molecular formula C14H18N2O5 B1675315 Lidofenin CAS No. 59160-29-1

Lidofenin

Cat. No.: B1675315
CAS No.: 59160-29-1
M. Wt: 294.30 g/mol
InChI Key: DJQJFMSHHYAZJD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Lidofenin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. This compound binds to these enzymes, potentially inhibiting their activity and altering the metabolic pathways of other compounds. Additionally, this compound interacts with transport proteins in the blood, facilitating its distribution throughout the body .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, this compound has been observed to downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, this compound can impact cellular energy metabolism by inhibiting enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds. This inhibition can lead to the accumulation of certain metabolites, which may have downstream effects on cellular function. Additionally, this compound can bind to nuclear receptors, influencing gene expression and modulating cellular responses to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the accumulation of this compound and its metabolites, which can disrupt normal cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the inhibition of cytochrome P450 enzymes and the accumulation of toxic metabolites. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes are responsible for the oxidation of this compound, leading to the formation of various metabolites. This compound can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation. This inhibition can lead to changes in metabolite levels and energy production within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with transport proteins. These proteins facilitate the movement of this compound across cell membranes and its accumulation in specific tissues. This compound can also bind to plasma proteins, which helps to maintain its concentration in the blood and prolong its biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is likely directed by targeting signals and post-translational modifications that guide it to specific organelles. The activity and function of this compound can be affected by its subcellular localization, as it interacts with different biomolecules in each compartment .

Properties

IUPAC Name

2-[carboxymethyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQJFMSHHYAZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046389
Record name Lidofenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59160-29-1
Record name Lidofenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59160-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidofenin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059160291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(carboxymethyl)-N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lidofenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lidofenin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIDOFENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK22QV7701
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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